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Abstract & Introduction

Liver-Expressed Antimicrobial Peptide 2 (LEAP-2) is a 40-residue cysteine-rich cationic peptide

that functions as a non-competitive antagonist of the growth hormone secretagogue receptor
(GHSR1a), effectively blocking ghrelin activity. The LEAP-2-RA1 variant (Recombinant Analog
1) typically refers to a partial precursor or specific isoform often utilized in metabolic research
and antimicrobial studies.

The purification of LEAP-2-RA1 presents two distinct bio-manufacturing challenges:

o Host Toxicity: As an antimicrobial peptide (AMP), constitutive expression of the mature form
can be lethal to E. coli hosts.

» Disulfide Connectivity: The biological activity of LEAP-2 relies on a specific rigid core
stabilized by two disulfide bonds (Cys1-Cys3 and Cys2—-Cys4).[1][2][3] Misfolding leads to
inactive "scrambled" isomers.

This protocol details a Soluble Fusion Strategy using a SUMO-tag system in an engineered E.
coli host (SHuffle T7 Express). This approach masks the antimicrobial toxicity during
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expression and facilitates correct cytoplasmic disulfide bond formation, eliminating the yield-
limiting steps of traditional inclusion body refolding.

Molecule Profile & Construct Desidan

Property Specification Notes

LEAP-2-RA1 (Partial )
Target Molecule ~4.5 kDa (Mature peptide)
Precursor)

Enhances solubility; Ulpl
Fusion Partner His6-SUMO cleavage site allows native N-

terminus release.

Highly basic; binds strongly to

Isoelectric Point (pl) ~9.2 (Mature) )
Cation Exchange (CEX).
N Critical for stability against
Disulfide Bonds 2 (Cys-Cys) )
proteolysis.
) ) Constitutively expresses DsbC
Expression Host E. coli SHuffle T7 Express

(isomerase) in cytoplasm.

Vector Design Logic

We utilize a pET-based vector containing a T7 promoter.[4] The construct topology is: [His6] -
[SUMQ] - [UIpl Site] - [LEAP-2-RA1]

e His6: For IMAC capture.

 SUMO: Acts as a chaperone to prevent aggregation and masks the cationic charge of LEAP-
2, reducing host toxicity.

o Ulpl Site: Recognizes the tertiary structure of SUMO, cleaving precisely after the Gly-Gly
motif, leaving zero non-native amino acids on the LEAP-2 N-terminus.

Experimental Workflow Visualization

The following diagram illustrates the critical path from expression to purified, folded peptide.
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Caption: Step-by-step purification workflow utilizing a "Reverse IMAC" strategy to isolate the
native peptide post-cleavage.

Detailed Protocols
Upstream Processing: Expression

Rationale: Low-temperature induction is critical to allow the DsbC isomerase in the SHuffle
strain to catalyze correct disulfide formation co-translationally.

Transformation: Transform pET-SUMO-LEAP2-RAL1 into E. coli SHuffle T7 Express. Plate on
LB-Kanamycin.

e Inoculum: Inoculate a single colony into 20 mL TB (Terrific Broth) + Kan (50 pg/mL). Grow
overnight at 30°C.

e Scale-up: Inoculate 1 L TB medium with 10 mL of starter culture.
e Growth: Incubate at 37°C, 220 RPM until OD600 reaches 0.6-0.8.
e Induction: Cool culture to 16°C (hold for 30 mins). Induce with 0.2 mM IPTG.

o Note: Do not use standard 1 mM IPTG; high induction rates overwhelm the DsbC system,
leading to inclusion bodies.

Harvest: Incubate 18—20 hours at 16°C. Centrifuge (6,000 x g, 15 min). Store pellet at -80°C.

Downstream Processing: Purification
Buffer Preparation
e Lysis Buffer: 50 mM Tris-HCI, 500 mM NaCl, 20 mM Imidazole, 5% Glycerol, pH 8.0.

o Note: High salt (500 mM) is mandatory to disrupt ionic interactions between the cationic
LEAP-2 tail and bacterial DNA/membranes.

e Wash Buffer: 50 mM Tris-HCI, 500 mM NaCl, 40 mM Imidazole, pH 8.0.

o Elution Buffer: 50 mM Tris-HCI, 150 mM NacCl, 300 mM Imidazole, pH 8.0.
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Cleavage Buffer: 50 mM Tris-HCI, 150 mM NaCl, 1 mM DTT, pH 7.5.

Step 1: Cell Lysis & IMAC Capture

Resuspend cell pellet (1 g wet weight per 10 mL Lysis Buffer). Add Protease Inhibitor
Cocktail (EDTA-free).

Sonication: Sonicate on ice (5s on / 10s off) for 10 minutes total "on" time.

Clarification: Centrifuge at 18,000 x g for 45 mins at 4°C. Filter supernatant (0.45 pm).

Loading: Load supernatant onto a pre-equilibrated Ni-NTA column (1 mL resin per 1 L
culture).

Wash: Wash with 20 CV (Column Volumes) of Lysis Buffer followed by 10 CV of Wash
Buffer.

Elution: Elute with 5 CV of Elution Buffer. Collect fractions.

Step 2: Proteolytic Cleavage & Reverse IMAC

Rationale: We use "Reverse IMAC" to remove the tag. The His-tagged protease and the

cleaved His-SUMO tag will bind to the column, while the native LEAP-2 flows through.

Buffer Exchange: Desalt the eluate into Cleavage Buffer using a PD-10 column or dialysis
(3.5 kba MWCO).

o Critical: Remove Imidazole completely, as it inhibits Ni-NTA re-binding in the next step.

Digestion: Add His-tagged Ulpl protease (Ratio 1:100 w/w enzyme:substrate). Incubate
overnight at 4°C or 4 hours at room temperature.

o QC Check: Run SDS-PAGE.[5][6][7][8] The fusion band (~18 kDa) should disappear,
yielding a SUMO band (~13 kDa) and the LEAP-2 peptide band (~4.5 kDa).

Reverse IMAC: Pass the digestion mixture over a fresh Ni-NTA column equilibrated in
Cleavage Buffer.

Collection: Collect the Flow-Through. This contains the pure, untagged LEAP-2-RAL.
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Step 3: Polishing & Isomer Separation (RP-HPLC)

Rationale: Even with SHuffle strains, some disulfide scrambling occurs. RP-HPLC separates
the correctly folded compact species from linear or misfolded variants based on hydrophobicity
changes.

e System: C18 Analytical/Semi-prep column (e.g., Vydac 218TP).
» Mobile Phase A: 0.1% TFA in Water.

» Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

e Gradient: 10% to 50% B over 40 minutes (1% B/min).

e Peak Selection: The correctly folded LEAP-2 usually elutes earlier than the
reduced/scrambled form due to a more compact hydrophobic core burying hydrophobic
residues.

o Validation: Collect the major peak. Lyophilize immediately.

Quality Control & Validation
Mass Spectrometry (ESI-MS)

Verify the oxidation state.
e Theoretical MW (Reduced): Calculate based on sequence.
o Target MW (Oxidized): Theoretical MW - 4.03 Da (loss of 4 protons from 2 disulfide bonds).

o Pass Criteria: Observed mass must be within 0.5 Da of Target MW.

Ellman’s Reagent Test (Free Thiol Assay)

To confirm no free cysteines remain:
o Dissolve peptide in reaction buffer.

o Add DTNB (Ellman's Reagent).
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e Measure Absorbance at 412 nm.

e Result: Should be effectively zero for fully oxidized LEAP-2.

Troubleshooting Guide

Issue

Probable Cause

Corrective Action

Low Expression

Toxicity of LEAP-2

Switch to tighter repression
(PET-SUMO in BL21-Al) or

lower induction temp (15°C).

Precipitation after Cleavage

Isoelectric point aggregation

LEAP-2 is basic (pl >9).
Ensure Cleavage Buffer pH is
< 7.50r> 9.5, or maintain
>150mM NacCl.

Multiple Peaks on HPLC

Disulfide Scrambling

The "RAL1" variant may have
non-native folding kinetics. Add
a "Redox Shuffle" step:
Incubate peptide in 1 mM GSH
/0.1 mM GSSG for 4h before
HPLC.

Incomplete Cleavage

Steric Hindrance

Add 0.5 M Urea to the
cleavage reaction to expose
the linker without denaturing
the SUMO tag.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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